molecular formula C8H7BrClF B13477459 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene

1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene

Cat. No.: B13477459
M. Wt: 237.49 g/mol
InChI Key: XMLYHSWBXLEKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene is an organic compound with the molecular formula C8H7BrClF. It is a derivative of benzene, where the benzene ring is substituted with bromine, chloromethyl, fluorine, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-(chloromethyl)-5-fluoro-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine and chloromethyl groups can be replaced by nucleophiles such as hydroxide, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thiols.

    Elimination Products: Alkenes with varying degrees of substitution.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alkanes or alcohols.

Scientific Research Applications

1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine or chloromethyl group is attacked by a nucleophile, leading to the formation of a new bond and the release of the leaving group. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the leaving group.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(chloromethyl)-4-fluorobenzene
  • 1-Bromo-2-(chloromethyl)-5-methylbenzene
  • 1-Bromo-2-(chloromethyl)-4-methylbenzene

Uniqueness

1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which can significantly influence its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a valuable compound for studying the effects of halogenation on aromatic systems and for developing new synthetic methodologies.

Properties

Molecular Formula

C8H7BrClF

Molecular Weight

237.49 g/mol

IUPAC Name

1-bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene

InChI

InChI=1S/C8H7BrClF/c1-5-2-6(4-10)7(9)3-8(5)11/h2-3H,4H2,1H3

InChI Key

XMLYHSWBXLEKKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)Br)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.